molecular formula C19H28ClNO B1211184 Pentazocine hydrochloride CAS No. 64024-15-3

Pentazocine hydrochloride

Cat. No.: B1211184
CAS No.: 64024-15-3
M. Wt: 321.9 g/mol
InChI Key: OQGYMIIFOSJQSF-DTOXXUQYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentazocine Hydrochloride involves several steps, starting from the basic benzomorphan structure. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pentazocine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Pentazocine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for studying opioid receptor interactions.

    Biology: Employed in research on pain mechanisms and opioid receptor function.

    Medicine: Investigated for its potential in treating various pain conditions and its effects on the central nervous system.

    Industry: Utilized in the development of new analgesic drugs and formulations

Comparison with Similar Compounds

Properties

CAS No.

64024-15-3

Molecular Formula

C19H28ClNO

Molecular Weight

321.9 g/mol

IUPAC Name

(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H/t14-,18+,19+;/m0./s1

InChI Key

OQGYMIIFOSJQSF-DTOXXUQYSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

64024-15-3

Pictograms

Irritant

Related CAS

359-83-1 (Parent)

Synonyms

Fortral
Hydrochloride, Pentazocine
Lactate, Pentazocine
Lexir
Pentazocine
Pentazocine Hydrochloride
Pentazocine Lactate
Talwin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentazocine hydrochloride
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Pentazocine hydrochloride
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Pentazocine hydrochloride
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Pentazocine hydrochloride
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Pentazocine hydrochloride
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Pentazocine hydrochloride

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